Methyl 12-methyltridecanoate
Overview
Description
12-methyl Tridecanoic Acid methyl ester is a methylated fatty acid methyl ester with the chemical formula C₁₅H₃₀O₂ and a molecular weight of 242.3975 . This compound is also known by other names such as Methyl isomyristate and Methyl 12-methyltridecanoate . It is found in natural sources like beef tallow, mutton tallow, and cod liver oil .
Mechanism of Action
Target of Action
Methyl 12-methyltridecanoate is a biosurfactant derived from Brevibacterium casei LS14 . It’s primarily used as a taxonomic marker, in iso-fatty acid studies, synthesis, and as an internal standard . .
Result of Action
It has been suggested that it enhances the biocompatibility of functionalized silver nanoparticles in vivo , indicating a potential role in nanoparticle delivery or stabilization.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its efficacy as a biosurfactant could be affected by temperature, pH, and the presence of other compounds. Its stability may also be influenced by storage conditions .
Preparation Methods
The synthesis of 12-methyl Tridecanoic Acid methyl ester typically involves the esterification of 12-methyl Tridecanoic Acid with methanol in the presence of an acid catalyst . Industrial production methods often utilize similar esterification processes, ensuring high purity and yield through controlled reaction conditions .
Chemical Reactions Analysis
12-methyl Tridecanoic Acid methyl ester undergoes various chemical reactions, including:
Scientific Research Applications
12-methyl Tridecanoic Acid methyl ester has diverse applications in scientific research:
Comparison with Similar Compounds
12-methyl Tridecanoic Acid methyl ester can be compared with other similar compounds like:
Tridecanoic Acid methyl ester: This compound has a similar structure but lacks the methyl group at the 12th position.
4,8,12-trimethyl Tridecanoic Acid methyl ester: This compound has additional methyl groups, making it more branched and potentially altering its chemical properties.
The uniqueness of 12-methyl Tridecanoic Acid methyl ester lies in its specific methylation pattern, which influences its physical and chemical properties, as well as its biological activity .
Properties
IUPAC Name |
methyl 12-methyltridecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17-3/h14H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLESKWMKPOBWDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199288 | |
Record name | Methyl 12-methyltridecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-58-8 | |
Record name | Methyl 12-methyltridecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5129-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 12-methyltridecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 12-methyltridecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 12-METHYLTRIDECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B508508OUJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methyl 12-methyltridecanoate and why is its presence in Eriobotrya japonica L. significant?
A1: this compound is a fatty acid methyl ester (FAME) identified in the methanol extract of Eriobotrya japonica L. seed peels through Gas Chromatography-Mass Spectrometry (GC-MS) analysis []. While the study primarily focuses on identifying a wide range of compounds in Eriobotrya japonica L., the presence of this compound and other identified compounds contributes to the understanding of the plant's phytochemical profile. Further research is needed to elucidate the specific biological activity and potential applications of this compound within the broader context of Eriobotrya japonica L.'s medicinal properties.
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